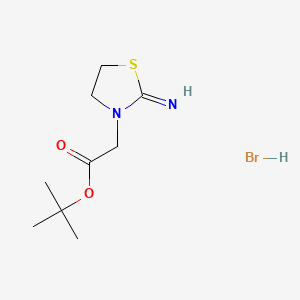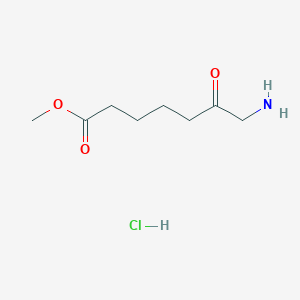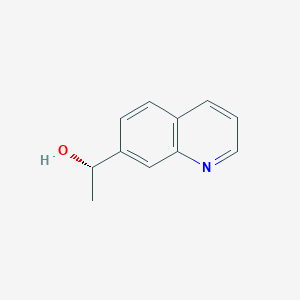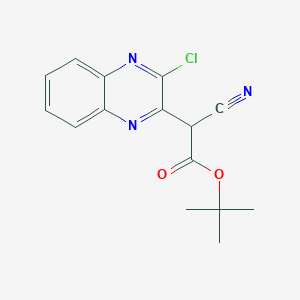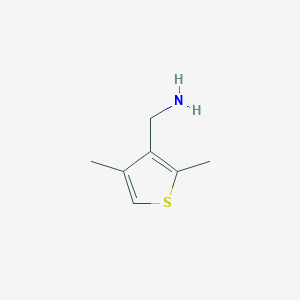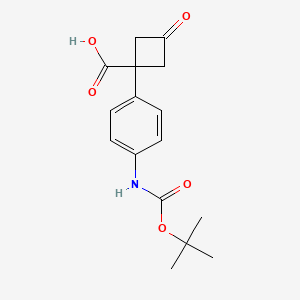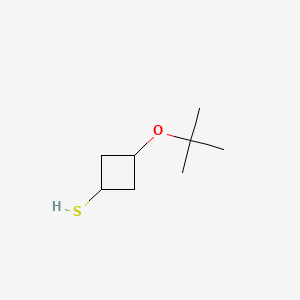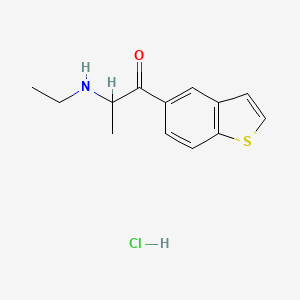![molecular formula C8H17ClN2O2S B13581427 {1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride](/img/structure/B13581427.png)
{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H16N2O2S·HCl. It is also known by its IUPAC name, quinuclidin-4-ylmethanesulfonamide hydrochloride
Preparation Methods
The synthesis of {1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride typically involves the reaction of quinuclidine with methanesulfonyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride can be compared with other similar compounds, such as:
Quinuclidine Derivatives: These compounds share the quinuclidine core structure and may have similar chemical properties and reactivity.
Methanesulfonamide Derivatives: Compounds with the methanesulfonamide group may exhibit similar reactivity in substitution and hydrolysis reactions.
The uniqueness of this compound lies in its specific combination of the quinuclidine and methanesulfonamide groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H17ClN2O2S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-ylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O2S.ClH/c9-13(11,12)7-8-1-4-10(5-2-8)6-3-8;/h1-7H2,(H2,9,11,12);1H |
InChI Key |
ABEDZGIRVFTDAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(CC2)CS(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)

